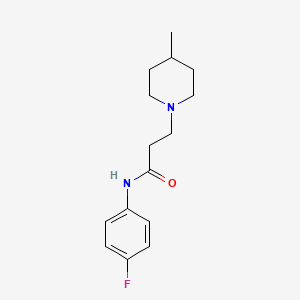![molecular formula C20H22N4O3 B5686324 3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as "MRS-2179" and is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, inflammation, and pain perception.
科学的研究の応用
MRS-2179 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation, making it a potential treatment for thrombotic disorders such as stroke and myocardial infarction. MRS-2179 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, MRS-2179 has been shown to have analgesic properties, making it a potential treatment for pain.
作用機序
MRS-2179 is a selective antagonist of the P2Y1 receptor. This receptor is activated by adenosine diphosphate (ADP) and plays a crucial role in platelet aggregation. By blocking the P2Y1 receptor, MRS-2179 inhibits platelet aggregation and reduces the risk of thrombotic events. MRS-2179 also inhibits the release of inflammatory mediators such as cytokines, reducing inflammation. Additionally, MRS-2179 has been shown to activate the opioid system, leading to its analgesic properties.
Biochemical and Physiological Effects
MRS-2179 has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation, reduces inflammation, and provides analgesia. MRS-2179 has also been shown to have a neuroprotective effect, reducing neuronal damage in animal models of stroke. Additionally, MRS-2179 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
実験室実験の利点と制限
One of the advantages of MRS-2179 is its selectivity for the P2Y1 receptor. This allows for more precise targeting of platelet aggregation and inflammation without affecting other physiological processes. However, one limitation of MRS-2179 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on MRS-2179. One area of research is the development of more soluble derivatives of MRS-2179 for in vivo administration. Another area of research is the investigation of MRS-2179 in other inflammatory diseases such as multiple sclerosis and psoriasis. Additionally, the potential neuroprotective effects of MRS-2179 warrant further investigation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
MRS-2179 is a chemical compound that has been extensively researched for its potential therapeutic applications. Its selectivity for the P2Y1 receptor makes it a promising treatment for thrombotic disorders, inflammatory diseases, and pain. While there are limitations to its use in lab experiments, the potential benefits of MRS-2179 warrant further investigation in various disease states.
合成法
The synthesis of MRS-2179 involves several steps, starting with the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-(2-aminoethyl)-1H-imidazole. The resulting compound is then reacted with 1-(5-methoxy-2-furoyl)-4-piperidinylamine to yield MRS-2179. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
特性
IUPAC Name |
(5-methoxyfuran-2-yl)-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-18-5-4-17(27-18)20(25)23-10-6-16(7-11-23)19-22-9-12-24(19)14-15-3-2-8-21-13-15/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRPOBQIOLNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-3-{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5686250.png)
![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)
![5,5-dimethyl-3-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5686263.png)
![5-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)methyl]-2-thiophenecarboxylic acid](/img/structure/B5686267.png)
![(3R*,4R*)-1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5686275.png)
![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
![(3aR*,9bR*)-2-{[6-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686289.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)
![N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5686296.png)


![cis-4-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}cyclohexanol](/img/structure/B5686338.png)